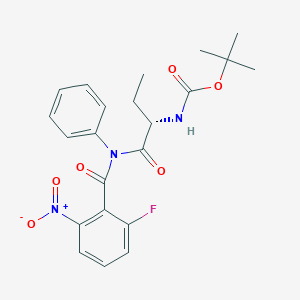

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate

Overview

Description

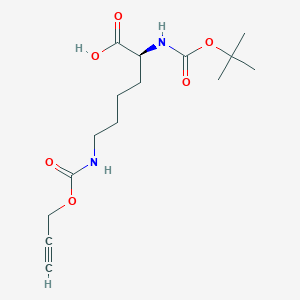

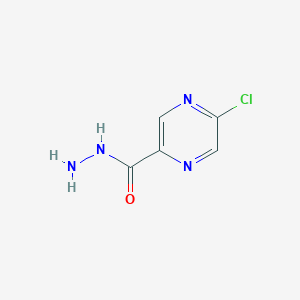

“(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate” is a chemical compound with the molecular formula C22H24FN3O6 . It is an intermediate used in the preparation of the anti-tumor agent Idelalisib .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)N+[O-])NC(=O)OC©©C . This represents the connectivity of atoms in the molecule but does not provide 3D structural information.Physical And Chemical Properties Analysis

The molecular weight of the compound is 445.44 g/mol . The predicted boiling point is 606.8±55.0 °C, and the predicted density is 1.291±0.06 g/cm3 . The predicted pKa is 10.86±0.46 .Scientific Research Applications

Novel Synthetic Pathways

One study detailed a novel method for preparing Idelalisib, a drug used to treat certain cancers, starting from 2-fluoro-6-nitro-N-phenylbenzamide. This pathway aimed to address the drawbacks of previous methods, such as low yields and the need for stringent conditions, by proposing a more efficient synthetic route. This highlights the ongoing efforts to optimize the synthesis of complex organic molecules for therapeutic purposes (Liu et al., 2016).

Intermediate for Bioactive Compounds

Another research effort focused on the synthesis of tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in creating bioactive compounds like omisertinib (AZD9291). This work demonstrates the value of such intermediates in developing new pharmaceuticals and the continuous search for efficient, high-yield synthetic methods (Zhao et al., 2017).

Novel Bioactive Compounds

Research into 1,2,4-oxadiazole derivatives bearing N-phenylmaleimide and N-phenylsuccinimide moieties explored the synthesis of novel compounds starting from tert-butylamidoxime and 4-aminobenzoic acid or 4-nitrobenzonitrile. These compounds were then tested for antitumor activity, demonstrating the potential of such novel structures in discovering new cancer therapies (Maftei et al., 2013).

Antibacterial Activity

A series of 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were synthesized and evaluated for their antibacterial activity. This research underscores the continuous exploration of new chemical entities that could lead to the development of novel antibiotics to combat resistant bacterial strains (Prasad, 2021).

Material Science Applications

Studies on chlorodiacetylene and iododiacetylene derivatives, specifically tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, have contributed to the understanding of hydrogen and halogen bonds involving carbonyl groups. Such research can inform the design of new materials with specific properties for use in various industrial applications (Baillargeon et al., 2017).

properties

IUPAC Name |

tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O6/c1-5-16(24-21(29)32-22(2,3)4)19(27)25(14-10-7-6-8-11-14)20(28)18-15(23)12-9-13-17(18)26(30)31/h6-13,16H,5H2,1-4H3,(H,24,29)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGXHIWNOAUFLP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N(C1=CC=CC=C1)C(=O)C2=C(C=CC=C2F)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzaMido)-1-oxobutan-2-yl)carbaMate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)

![ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1453475.png)